2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine
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Overview
Description
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the bromination of 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One common method is the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require heating and the presence of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antitubulin agents and other pharmaceuticals.
Biological Studies: The compound is used to study its effects on cell cycle regulation and apoptosis in cancer cells.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. For example, in the context of antitubulin agents, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of microtubule dynamics and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno[2,3-d]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
Uniqueness
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
123279-82-3 |
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Molecular Formula |
C8H10BrNS |
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
InChI Key |
FQQVTXCIAWWSLE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Br |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)Br |
Origin of Product |
United States |
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